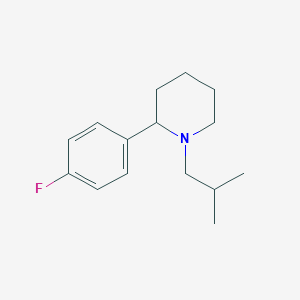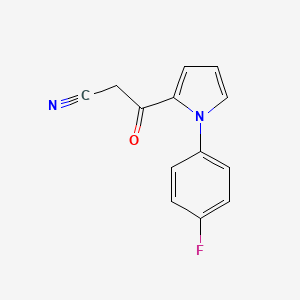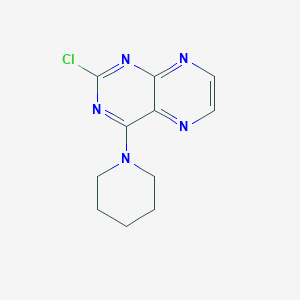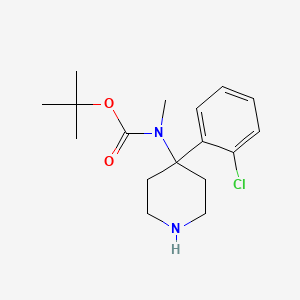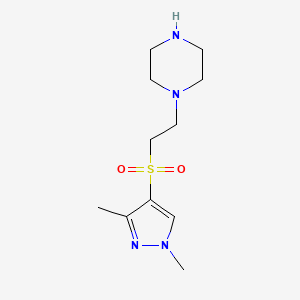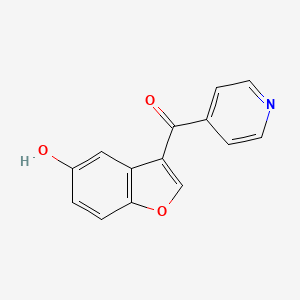
(5-Hydroxybenzofuran-3-yl)(pyridin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Hydroxybenzofuran-3-yl)(pyridin-4-yl)methanone is a compound that features a benzofuran ring substituted with a hydroxy group at the 5-position and a pyridinyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Hydroxybenzofuran-3-yl)(pyridin-4-yl)methanone typically involves the formylation of 5-hydroxybenzofuran derivatives. One common method is the Duff reaction, which introduces a formyl group at specific positions on the benzofuran ring . The reaction conditions often involve the use of formylating agents such as hexamethylenetetramine in the presence of acids.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques.
化学反応の分析
Types of Reactions
(5-Hydroxybenzofuran-3-yl)(pyridin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the methanone moiety can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a benzofuran-3-yl(pyridin-4-yl)methanone with a carbonyl group at the 5-position.
科学的研究の応用
(5-Hydroxybenzofuran-3-yl)(pyridin-4-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
作用機序
The mechanism of action of (5-Hydroxybenzofuran-3-yl)(pyridin-4-yl)methanone involves its interaction with specific molecular targets. The hydroxy and pyridinyl groups allow the compound to form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
(2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone: This compound features a pyrimidine ring instead of a benzofuran ring and has similar applications in medicinal chemistry.
(4-Fluorophenyl)(pyridin-4-yl)methanone: This compound has a fluorophenyl group instead of a benzofuran ring and is used in drug discovery.
Uniqueness
(5-Hydroxybenzofuran-3-yl)(pyridin-4-yl)methanone is unique due to the presence of both a benzofuran and a pyridinyl group, which confer specific electronic and steric properties. These properties make it a versatile compound for various applications in chemistry and biology.
特性
CAS番号 |
1427023-86-6 |
|---|---|
分子式 |
C14H9NO3 |
分子量 |
239.23 g/mol |
IUPAC名 |
(5-hydroxy-1-benzofuran-3-yl)-pyridin-4-ylmethanone |
InChI |
InChI=1S/C14H9NO3/c16-10-1-2-13-11(7-10)12(8-18-13)14(17)9-3-5-15-6-4-9/h1-8,16H |
InChIキー |
ORGHYFLRKFPXBF-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1O)C(=CO2)C(=O)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B15057573.png)
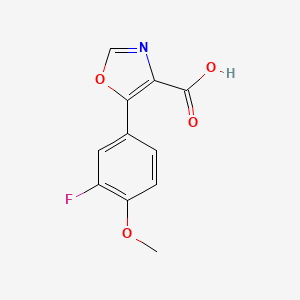
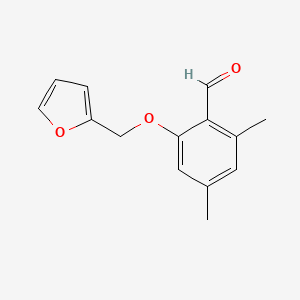
![2-Chloro-4-propyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B15057596.png)
![4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)pyrimidin-2-amine](/img/structure/B15057597.png)
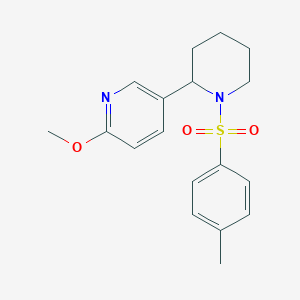

![2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B15057612.png)
